Increased Calculated LogP and Lipophilicity vs. Unsubstituted Sulfonamide Mafenide
The target compound exhibits a calculated LogP value of approximately 1.1 to 1.3, reflecting the lipophilic contribution of the N,N-diethyl substituents . In contrast, mafenide (4-(aminomethyl)benzenesulfonamide), lacking the diethyl groups, has a calculated LogP of approximately -0.9 [1]. This difference of ~2.0 log units corresponds to an approximate 100-fold difference in predicted octanol-water partition coefficient, directly impacting membrane permeability and in vivo distribution properties.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.1–1.3 |
| Comparator Or Baseline | Mafenide cLogP ≈ -0.9 |
| Quantified Difference | ΔcLogP ≈ 2.0 (~100-fold difference in partition coefficient) |
| Conditions | Calculated LogP using standard in silico prediction methods (e.g., ChemAxon, ACD/Labs) |
Why This Matters
This quantifiable difference in lipophilicity means the target compound will exhibit markedly different membrane permeability and tissue distribution compared to unsubstituted sulfonamides, making it a distinct candidate for applications where enhanced cellular uptake or blood-brain barrier penetration is required.
- [1] PubChem. Mafenide (Compound Summary). View Source
